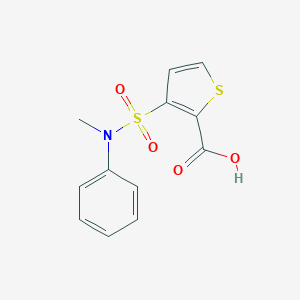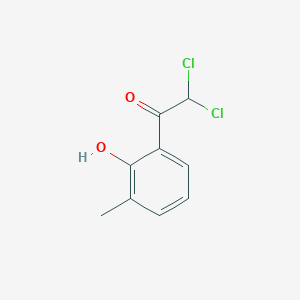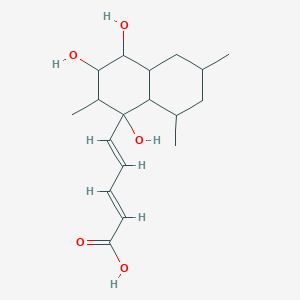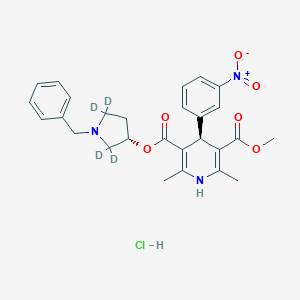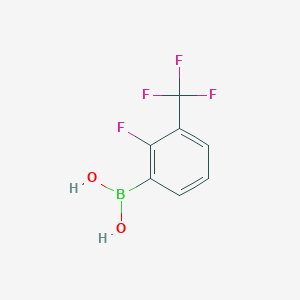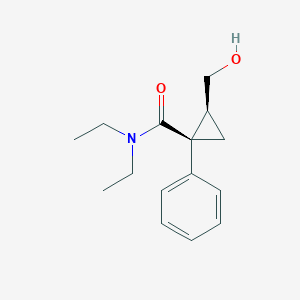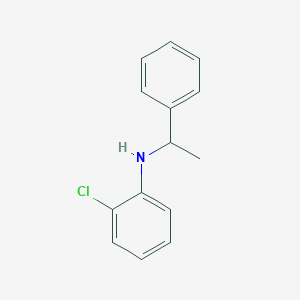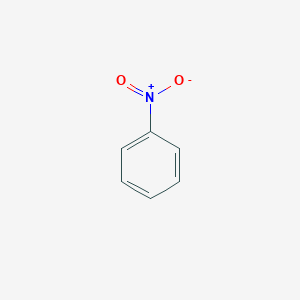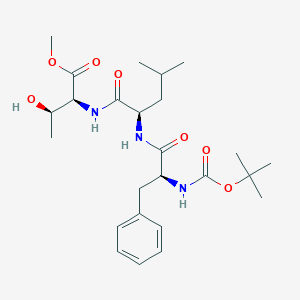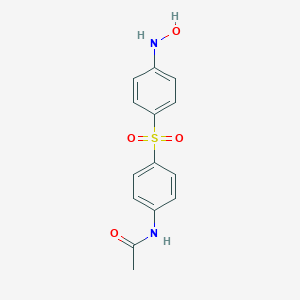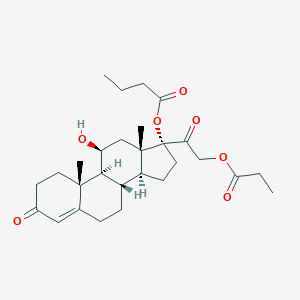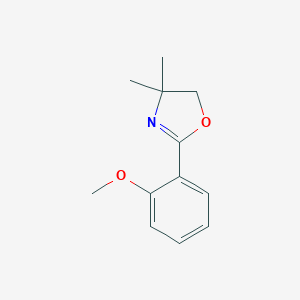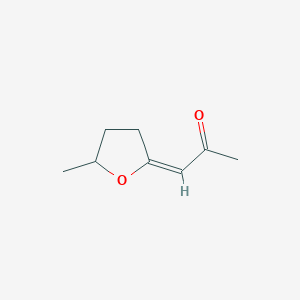
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, also known as MOP or 5-MOP, is a chemical compound that is commonly used in scientific research. It is a photosensitizer, which means that it can become activated by light and produce reactive oxygen species that can damage cells. This property makes it useful for a variety of applications, including photodynamic therapy and DNA crosslinking.
作用機序
The mechanism of action of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can damage cells by causing oxidative stress and DNA damage. In photodynamic therapy, the reactive oxygen species can selectively kill cancer cells, while sparing healthy cells.
生化学的および生理学的効果
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of DNA repair mechanisms. These effects are largely due to the production of reactive oxygen species upon activation by light.
実験室実験の利点と制限
One advantage of using (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one in lab experiments is its specificity for cancer cells. Because (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one is activated by light, it can be targeted to specific areas of the body, allowing for selective killing of cancer cells. However, one limitation is the potential for off-target effects, as reactive oxygen species can damage healthy cells as well.
将来の方向性
There are a variety of future directions for research involving (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, including the development of new photosensitizers with improved specificity and efficacy, the optimization of photodynamic therapy protocols, and the exploration of new applications for DNA crosslinking. Additionally, further research is needed to better understand the biochemical and physiological effects of (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one, and to identify potential ways to mitigate off-target effects.
合成法
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-methylfuran with ethyl acetoacetate in the presence of a base, or the reaction of 2-methylfuran with acetylacetone in the presence of a Lewis acid. The resulting product can be purified through a variety of methods, including column chromatography or recrystallization.
科学的研究の応用
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one has a variety of applications in scientific research, particularly in the fields of photodynamic therapy and DNA crosslinking. In photodynamic therapy, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to selectively kill cancer cells by activating the photosensitizer with light, which then produces reactive oxygen species that damage the cancer cells. In DNA crosslinking, (1E)-1-(5-methyloxolan-2-ylidene)propan-2-one can be used to link together two strands of DNA, which can be useful for studying DNA repair mechanisms.
特性
CAS番号 |
144175-17-7 |
|---|---|
製品名 |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
(1E)-1-(5-methyloxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h5,7H,3-4H2,1-2H3/b8-5+ |
InChIキー |
IOTIWGSZUNUQRZ-VMPITWQZSA-N |
異性体SMILES |
CC1CC/C(=C\C(=O)C)/O1 |
SMILES |
CC1CCC(=CC(=O)C)O1 |
正規SMILES |
CC1CCC(=CC(=O)C)O1 |
同義語 |
2-Propanone, 1-(dihydro-5-methyl-2(3H)-furanylidene)-, (1E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
